[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol
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Overview
Description
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol is a chemical compound that features a cyclohexene ring substituted with a tri(propan-2-yl)silyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tri(propan-2-yl)silyl Group: This step involves the silylation of the cyclohexene ring using tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanol Group: The final step is the hydroxymethylation of the silylated cyclohexene ring using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The cyclohexene ring can be hydrogenated to form a cyclohexane ring.
Substitution: The tri(propan-2-yl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]aldehyde or [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]carboxylic acid.
Reduction: Formation of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohexyl]methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between silyl groups and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the silyl group may enhance the stability and bioavailability of drug candidates.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, potentially modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohexane-1-yl]methanol: Similar structure but with a saturated cyclohexane ring.
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The unique combination of the tri(propan-2-yl)silyl group and the cyclohexene ring in [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol provides distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
918534-32-4 |
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Molecular Formula |
C17H34O2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[3-[tri(propan-2-yl)silyloxymethyl]cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C17H34O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-8-16(10-17)11-18/h9,13-16,18H,7-8,10-12H2,1-6H3 |
InChI Key |
UCSLBNPFTQLMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CCCC(C1)CO |
Origin of Product |
United States |
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